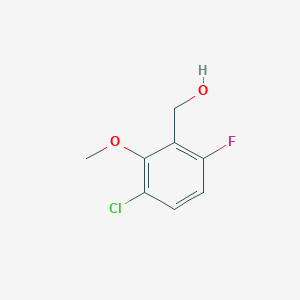

(3-Chloro-6-fluoro-2-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(3-chloro-6-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDTBQHDMUXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CO)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-6-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for (3-Chloro-6-fluoro-2-methoxyphenyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-6-fluoro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major products include 3-chloro-6-fluoro-2-methoxybenzaldehyde and 3-chloro-6-fluoro-2-methoxybenzoic acid.

Reduction: The major products include the dehalogenated derivatives.

Substitution: The major products depend on the nucleophile used but can include various substituted phenylmethanols.

Scientific Research Applications

(3-Chloro-6-fluoro-2-methoxyphenyl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chloro-6-fluoro-2-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. The methanol group can participate in hydrogen bonding, further affecting its interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene Derivatives

(a) (6-Chloro-2-fluoro-3-methoxyphenyl)methanol (CAS: 886499-68-9)

- Molecular Formula : C₈H₈ClFO₂ (same as the target compound).

- Substituent Positions : Chloro (6), fluoro (2), methoxy (3), hydroxymethyl (1).

- Key Differences : The positions of chloro and methoxy groups are swapped compared to the target compound. This positional isomerism likely alters electronic distribution and steric interactions, affecting solubility and reactivity. For example, the closer proximity of the methoxy and hydroxymethyl groups in this isomer may influence intramolecular hydrogen bonding .

(b) (2-Chloro-3-ethyl-6-fluorophenyl)methanol (CAS: 2706394-10-5)

- Molecular Formula : C₉H₁₁ClFO.

- Substituent Positions : Chloro (2), ethyl (3), fluoro (6), hydroxymethyl (1).

- The ethyl group also introduces steric bulk, which may hinder interactions in biological systems .

Heterocyclic Derivatives

(a) (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (CAS: 1227563-88-3)

- Molecular Formula: C₆H₅ClFNO.

- Structure : Pyridine ring with chloro (2), fluoro (6), and hydroxymethyl (3) groups.

- Key Differences : The nitrogen in the pyridine ring creates electron-deficient regions, altering reactivity compared to benzene derivatives. This compound may exhibit stronger hydrogen-bonding capacity due to the lone pair on nitrogen, enhancing solubility in polar solvents .

(b) (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone (CAS: 303145-33-7)

- Molecular Formula : C₁₇H₁₃ClO₃.

- Structure : Benzofuran ring fused with a methoxy (6), methyl (3), and ketone group, linked to a 4-chlorophenyl moiety.

- The ketone group replaces the hydroxymethyl, reducing hydrogen-bond donor capacity but increasing electrophilicity .

Hydroxyacetophenone Derivatives

Several structurally related hydroxyacetophenones from share substitution patterns but differ in functional groups:

| Compound Name | CAS | Molecular Formula | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | C₉H₉ClO₃ | Chloro (5), hydroxy (2), hydroxymethyl (3), ketone (1) | 97–98 |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | C₉H₉ClO₃ | Chloro (2), hydroxy (4), methoxy (3), ketone (1) | Similar to above |

| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | C₉H₉ClO₃ | Chloro (2), hydroxy (6), methoxy (4), ketone (1) | Not reported |

Structural and Functional Implications

Electronic Effects

- Halogen Positioning: Chloro and fluoro substituents in the target compound are meta to each other (positions 3 and 6), creating distinct electron-withdrawing effects that polarize the aromatic ring. In contrast, isomers like (6-Chloro-2-fluoro-3-methoxyphenyl)methanol exhibit ortho substituents (fluoro and methoxy), leading to stronger steric and electronic interactions .

- Methoxy vs. Ethyl : Methoxy groups are electron-donating via resonance, while ethyl groups are purely electron-donating via induction. This difference impacts reactivity in electrophilic substitution reactions .

Physicochemical Properties

- Lipophilicity: The target compound (logP estimated ~2.1) is less lipophilic than (2-Chloro-3-ethyl-6-fluorophenyl)methanol (logP ~2.8) due to the ethyl group.

- Solubility: Hydroxyacetophenones (e.g., CAS 50317-52-7) with hydroxyl groups exhibit higher aqueous solubility than the target compound .

Biological Activity

(3-Chloro-6-fluoro-2-methoxyphenyl)methanol, a compound of interest in medicinal chemistry, exhibits diverse biological activities. This article reviews its biochemical properties, cellular effects, and potential therapeutic applications based on various studies.

The compound interacts with multiple biomolecules, including enzymes and proteins, influencing their activity. Such interactions can lead to either inhibition or activation of specific pathways, thereby impacting metabolic processes.

Table 1: Biochemical Interactions of this compound

| Biomolecule | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Alters metabolic pathways |

| Proteins | Activation | Modulates cellular signaling |

| Receptors | Binding | Influences gene expression |

2. Cellular Effects

Research indicates that this compound significantly affects various cellular functions. The compound has been shown to alter cell signaling pathways, gene expression, and overall cellular metabolism.

2.1 Gene Expression

Exposure to this compound can lead to changes in the expression of genes related to cell proliferation and apoptosis. Such alterations may have implications in cancer biology and therapeutic strategies.

2.2 Cell Proliferation and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines while promoting proliferation in non-cancerous cells, suggesting a potential for selective targeting in cancer therapy.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

3.1 In Vitro Studies

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 190 nM against the SJSA-1 osteosarcoma cell line, indicating significant anti-cancer potential .

3.2 In Vivo Studies

In vivo experiments using animal models have further elucidated the compound's effects. Long-term administration has been associated with alterations in metabolic pathways and gene expression profiles, suggesting that prolonged exposure may lead to cumulative effects on cellular function .

4. Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification processes. It may influence the activity of enzymes responsible for metabolizing xenobiotics, which has implications for drug metabolism and toxicity.

5. Transport and Distribution

The distribution of this compound within cells is critical for its biological activity. The compound’s interaction with specific transporters can affect its localization, accumulation, and ultimately its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-6-fluoro-2-methoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodology :

Starting Materials : Begin with a substituted phenyl precursor (e.g., 3-chloro-6-fluoro-2-methoxybenzaldehyde).

Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or methanol to reduce the aldehyde group to a primary alcohol.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: methanol/water) to isolate the product.

Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry of reducing agents and temperature (0–25°C) to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodology :

Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent photodegradation and moisture absorption.

Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions.

Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration or disposal via certified chemical waste services.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

NMR : Use - and -NMR in deuterated chloroform (CDCl₃) to confirm substitution patterns and alcohol proton integration.

Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragment analysis.

HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

Cross-Validation : Compare NMR data with computational predictions (DFT-based software like Gaussian).

X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., SHELXL refinement ).

Isotopic Labeling : Use - or -labeled analogs to track substituent effects.

- Reference : Data contradiction frameworks in qualitative research .

Q. What strategies are effective for incorporating this compound into pharmaceutical intermediates?

- Methodology :

Functionalization : Convert the alcohol to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with amines or thiols.

Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids (Pd catalysis) to attach heteroaromatic moieties.

Bioactivity Screening : Test derivatives in vitro for antimicrobial or anticancer activity using MTT assays or bacterial inhibition models.

Q. What are the environmental implications of its chloro and fluoro substituents, and how can degradation be studied?

- Methodology :

Degradation Pathways : Expose the compound to UV light in aqueous solutions (pH 7–9) to simulate photolysis. Analyze byproducts via GC-MS.

Ecotoxicology : Assess toxicity using Daphnia magna or algal growth inhibition tests (OECD guidelines).

Advanced Oxidation : Evaluate ozonation or Fenton reactions for mineralization efficiency (TOC analysis).

- Reference : Environmental impact studies on chlorophenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.